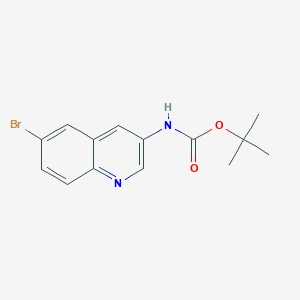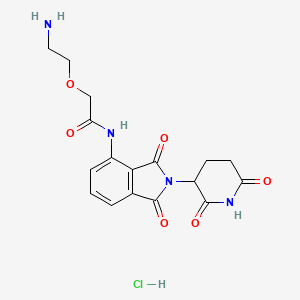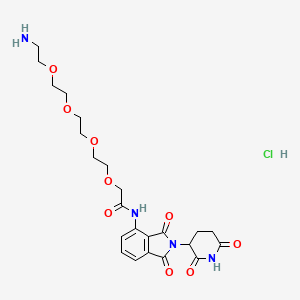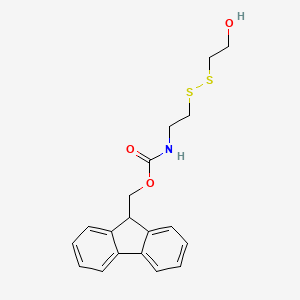
Tert-butyl (6-bromoquinolin-3-yl)carbamate
Descripción general
Descripción
Tert-butyl (6-bromoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used primarily in research settings.
Métodos De Preparación
The synthesis of tert-butyl (6-bromoquinolin-3-yl)carbamate typically involves the reaction of 6-bromoquinoline-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions
Análisis De Reacciones Químicas
Tert-butyl (6-bromoquinolin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the quinoline ring can undergo such transformations under appropriate conditions.
Aplicaciones Científicas De Investigación
Tert-butyl (6-bromoquinolin-3-yl)carbamate is used in various scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Biological Studies:
Chemical Synthesis: It is employed in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of tert-butyl (6-bromoquinolin-3-yl)carbamate is not well-documented. as a quinoline derivative, it is likely to interact with various biological targets, including enzymes and receptors. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways .
Comparación Con Compuestos Similares
Tert-butyl (6-bromoquinolin-3-yl)carbamate can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial drug that also has potential anticancer properties.
Quinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
6-Bromoquinoline: A simpler brominated quinoline compound used in organic synthesis.
This compound is unique due to the presence of both the tert-butyl carbamate group and the bromine atom, which confer specific reactivity and biological activity.
Propiedades
IUPAC Name |
tert-butyl N-(6-bromoquinolin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-8H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKPPAHHVVYFQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=CC(=CC2=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2S)-2-amino-5-[[6'-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-5-oxopentanoic acid](/img/structure/B8147331.png)

![(4S,5R)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8147334.png)





![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(4-aminophenyl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8147372.png)
![2-[Bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid](/img/structure/B8147387.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[(2-aminoethyl)dithio]ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B8147390.png)



